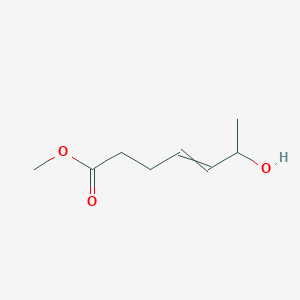
Methyl 6-hydroxyhept-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxyhept-4-enoate is an organic compound with the molecular formula C8H14O3 It is an ester derived from heptenoic acid and methanol, featuring a hydroxyl group on the sixth carbon and a double bond between the fourth and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-hydroxyhept-4-enoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxyhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxyhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Methyl 6-oxohept-4-enoate or methyl 6-formylhept-4-enoate.
Reduction: Methyl 6-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxyhept-4-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Medicine: Research into its potential as a prodrug or as a building block for drug synthesis is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 6-hydroxyhept-4-enoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The double bond provides a site for addition reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Methyl 6-hydroxyheptanoate: Lacks the double bond, making it less reactive in certain types of addition reactions.
Methyl 4-hydroxyhept-4-enoate:
Methyl 6-oxohept-4-enoate: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness: Methyl 6-hydroxyhept-4-enoate is unique due to the presence of both a hydroxyl group and a double bond, providing a combination of reactivity and versatility that is not found in many similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
105762-40-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 6-hydroxyhept-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
YUWLDNZUKAFKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


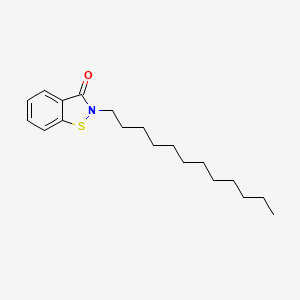
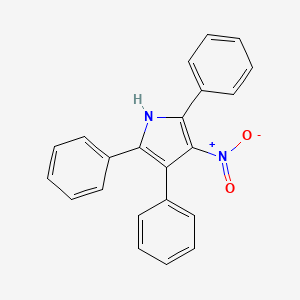
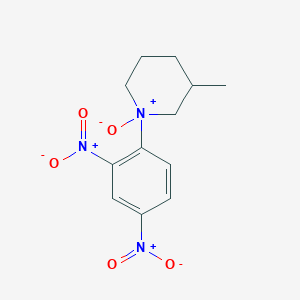
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
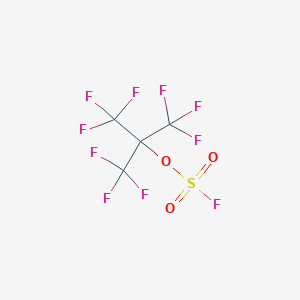
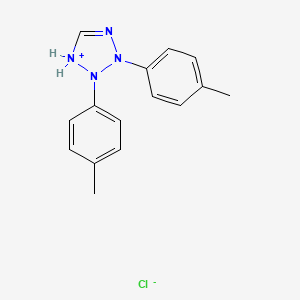
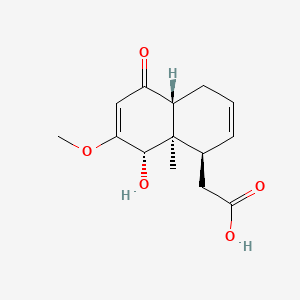

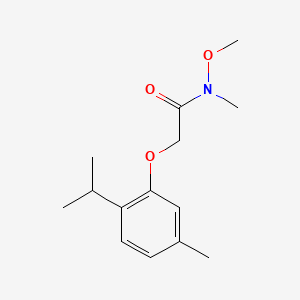
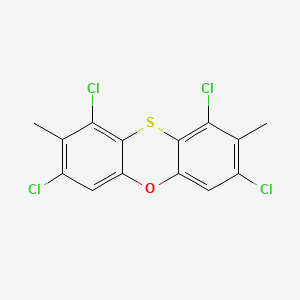
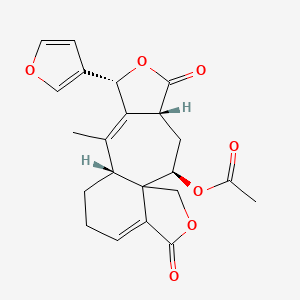
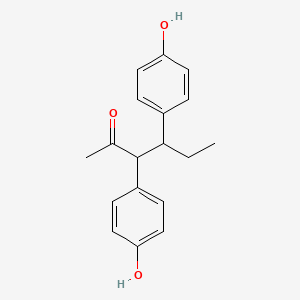
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
